
(2R,6R,2'R,6'R)-decaprenoxanthin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6R,2'R,6'R)-decaprenoxanthin is a natural product found in Arthrobacter with data available.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Process : The synthesis of (2R,6R,2'R,6'R)-decaprenoxanthin has been achieved starting from (-)-β-pinene, highlighting the methods to create this optically active C50-carotenoid (Gerspacher & Pfander, 1989).
Biological Pathways and Production
- Biosynthetic Pathway in Bacteria : Corynebacterium glutamicum mutants have been studied for their carotenoid content, revealing insights into the biosynthetic pathway leading to various decaprenoxanthin derivatives, including this compound di-(β-D)-glucoside (Krubasik et al., 2001).
- Microbial Production : Aureobacterium sp., isolated from seawater, has been reported to produce the dihydroxy C50-carotenoid decaprenoxanthin, with enhanced yield when D-psicose is added to the culture medium (Fukuoka et al., 2004).
Engineering and Metabolic Studies
- CRISPRi-Library-Guided Engineering : The use of CRISPR interference (CRISPRi) for metabolic engineering in Corynebacterium glutamicum has identified target genes affecting decaprenoxanthin biosynthesis, providing strategies for enhancing its production (Göttl et al., 2021).
- Regulation of Carotenogenesis : Studies on Corynebacterium glutamicum have shed light on isoprenoid pyrophosphate-dependent transcriptional regulation of carotenogenesis, revealing mechanisms that could potentially be manipulated for increased decaprenoxanthin production (Henke et al., 2017).
Chemical and Biological Characterization
- Chemical Properties and Derivatives : Research on the partial synthesis and characterization of capsokarpo xanthins and epoxycapsanthins provides insights into the chemical properties and potential derivatives of decaprenoxanthin-related compounds (Deli et al., 1998).
Biosynthetic Pathway Analysis
- Decaprenoxanthin in Cell-free Systems : The stereochemistry and biosynthesis of decaprenoxanthin in Flavobacterium dehydrogenans have been studied using cell-free systems, offering a deeper understanding of its biosynthetic pathways (Fahey & Milborrow, 1978).
Metabolic Function and Genetic Analysis
- Gene Cluster Analysis for Synthesis : The expression and functional analysis of a gene cluster in Corynebacterium glutamicum involved in decaprenoxanthin synthesis reveal mechanisms for the formation of C50 carotenoids (Krubasik et al., 2001).
Propriétés
Formule moléculaire |
C50H72O2 |
|---|---|
Poids moléculaire |
705.1 g/mol |
Nom IUPAC |
(E)-4-[5-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[5-[(E)-4-hydroxy-3-methylbut-2-enyl]-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-4,6,6-trimethylcyclohex-3-en-1-yl]-2-methylbut-2-en-1-ol |
InChI |
InChI=1S/C50H72O2/c1-37(19-15-21-39(3)25-33-47-43(7)27-31-45(49(47,9)10)29-23-41(5)35-51)17-13-14-18-38(2)20-16-22-40(4)26-34-48-44(8)28-32-46(50(48,11)12)30-24-42(6)36-52/h13-28,33-34,45-48,51-52H,29-32,35-36H2,1-12H3/b14-13+,19-15+,20-16+,33-25+,34-26+,37-17+,38-18+,39-21+,40-22+,41-23+,42-24+ |
Clé InChI |
FMUTWECJHLYSSS-DXAMSVBWSA-N |
SMILES isomérique |
CC1=CCC(C(C1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2C(C(CC=C2C)C/C=C(/CO)\C)(C)C)\C)\C)/C)/C)(C)C)C/C=C(/CO)\C |
SMILES canonique |
CC1=CCC(C(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCC(C2(C)C)CC=C(C)CO)C)C)C)(C)C)CC=C(C)CO |
Synonymes |
decaprenoxanthin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




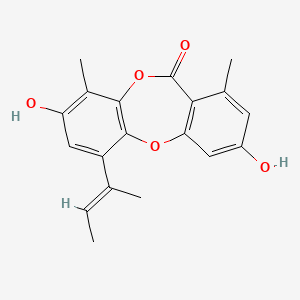
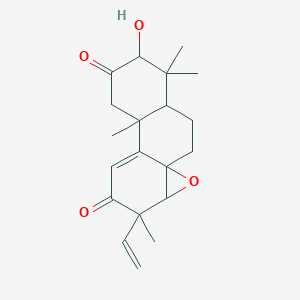
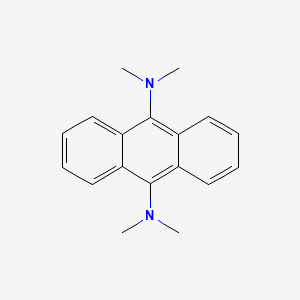
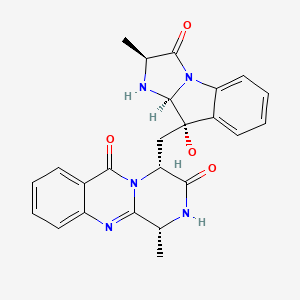
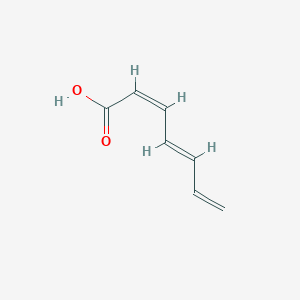
![N'-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine](/img/structure/B1252469.png)
![Bis[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine](/img/structure/B1252472.png)


![Sulfamide, N-[(2S)-1,4-dioxan-2-ylmethyl]-N-methyl-N'-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-](/img/structure/B1252476.png)

![[(2S,3R,4S,5S,6R)-5-hydroxy-2-[(2R,3R,4S,6R)-6-[[(3S,8S,9S,10R,13S,14S,16R,17R)-16-hydroxy-17-[(1S)-1-[(2R,3R,4S,5S,6R)-5-hydroxy-4-methoxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate](/img/structure/B1252478.png)
